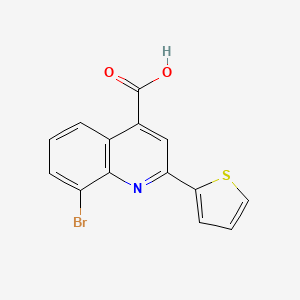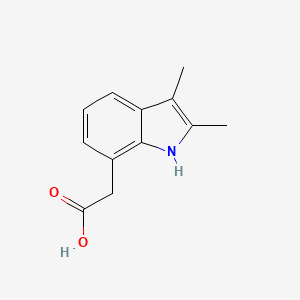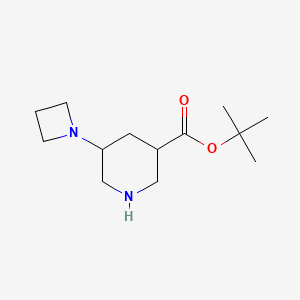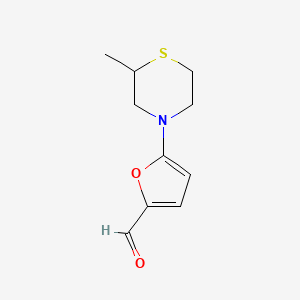
5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is a chemical compound with the molecular formula C10H13NO2S It is a furan derivative, which means it contains a furan ring, a five-membered aromatic ring with one oxygen atom The compound also includes a morpholine ring substituted with a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde can be achieved through multi-component reactions. One common method involves the condensation of furan-2-carbaldehyde with 2-methylthiomorpholine under acidic conditions. The reaction typically requires a catalyst, such as acetic acid, and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.
化学反応の分析
Types of Reactions
5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products Formed
Oxidation: 5-(2-Methylthiomorpholin-4-yl)furan-2-carboxylic acid.
Reduction: 5-(2-Methylthiomorpholin-4-yl)furan-2-methanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The furan ring and morpholine moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Furan-2-carbaldehyde: A simpler furan derivative with an aldehyde group.
2-Methylthiomorpholine: A morpholine derivative with a methylthio group.
Uniqueness
5-(2-Methylthiomorpholin-4-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring and the substituted morpholine ring. This combination imparts distinct chemical properties and potential biological activities that are not present in the individual components.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
5-(2-methylthiomorpholin-4-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S/c1-8-6-11(4-5-14-8)10-3-2-9(7-12)13-10/h2-3,7-8H,4-6H2,1H3 |
InChIキー |
TXVWFTYPCAHZDF-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCS1)C2=CC=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Aminobicyclo[3.1.0]hexan-1-YL)methanol](/img/structure/B13166161.png)
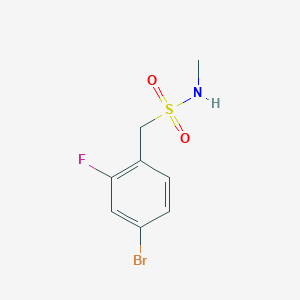
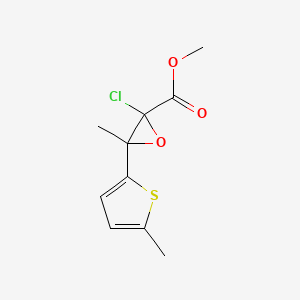

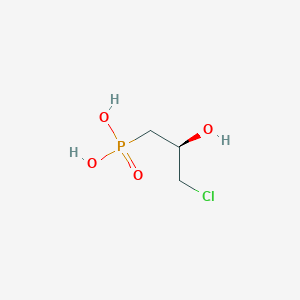
![4-[(4-Hydroxybenzoyl)amino]butanoic acid](/img/structure/B13166184.png)

![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)
